molecular formula C13H23N3O2 B2710532 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396800-20-6

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No. B2710532
CAS RN: 1396800-20-6
M. Wt: 253.346
InChI Key: SSRAYMYAKXVCJT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBU-2, and it is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Molecular Inhibition and Structure-Activity Relationships

Compounds featuring tert-butyl and morpholine functionalities have been studied for their inhibitory properties against specific kinases. For example, the inhibitor BIRB 796, closely related to the queried compound, targets p38alpha MAP kinase, demonstrating the critical role of the tert-butyl group in binding to the kinase's lipophilic domain. This compound has advanced into clinical trials for treating autoimmune diseases, highlighting its significance in drug discovery and development (Regan et al., 2003).

Synthesis and Chemical Reactions

Research involving morpholine and urea functionalities includes the efficient synthesis of spiroheterocycles compounds. These reactions demonstrate the utility of incorporating morpholine into product structures, offering high yields and demonstrating the compound's role in facilitating complex chemical syntheses (Gao et al., 2017).

Molecular Devices and Complexation

The use of urea-linked cyclodextrin compounds in forming binary complexes that function as molecular devices showcases the versatility of urea functionalities in constructing complex molecular systems. These systems can undergo photoisomerization and have potential applications in developing molecular devices (Lock et al., 2004).

Radioligand Development

Another application area is in the development of novel radioligands for studying receptor pharmacology, where compounds with tert-butyl and urea functionalities serve as high-affinity antagonists for specific receptors, illustrating their utility in medical research and diagnostic applications (Bianchi et al., 2007).

properties

IUPAC Name

1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRAYMYAKXVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea

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